molecular formula C9H3ClF6O B1301071 2,4-Bis(trifluoromethyl)benzoyl chloride CAS No. 53130-43-1

2,4-Bis(trifluoromethyl)benzoyl chloride

Cat. No. B1301071
CAS RN: 53130-43-1
M. Wt: 276.56 g/mol
InChI Key: TZXHEDOCQVTEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Bis(trifluoromethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H3ClF6O . It has a molecular weight of 276.56 g/mol .


Molecular Structure Analysis

The molecular structure of “2,4-Bis(trifluoromethyl)benzoyl chloride” consists of a benzene ring substituted with two trifluoromethyl groups and one benzoyl chloride group . The exact 3D conformer and 2D structure can be found in the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

“2,4-Bis(trifluoromethyl)benzoyl chloride” is a compound with a molecular weight of 276.56 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 297 . It has a rotatable bond count of 1 .

Scientific Research Applications

2,4-Bis(trifluoromethyl)benzoyl chloride: is a versatile chemical compound with a range of applications in scientific research. Below is a comprehensive analysis focusing on unique applications across different fields:

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis. It is utilized in the creation of various organic compounds due to its reactivity and ability to introduce trifluoromethyl groups into molecules, which can significantly alter their chemical properties .

Pharmaceuticals

In the pharmaceutical industry, 2,4-Bis(trifluoromethyl)benzoyl chloride is used to synthesize intermediates for drug development. Its trifluoromethyl groups are valuable in medicinal chemistry for increasing the lipophilicity and metabolic stability of pharmaceuticals .

Agrochemicals

The compound finds application in the production of agrochemicals. It is involved in synthesizing pesticides and herbicides, where the introduction of trifluoromethyl groups can enhance their effectiveness and environmental persistence .

Dyestuff

It is also used in the dyestuff industry as an intermediate. The compound can be involved in producing dyes and pigments, particularly those requiring specific lightfastness or chemical resistance properties .

Polymer Research

2,4-Bis(trifluoromethyl)benzoyl chloride is used in polymer research, particularly in synthesizing copolymers with unique properties such as high thermal stability and chemical resistance. These polymers have potential applications in electronics and materials science .

Dielectric Materials

The compound plays a crucial role in developing dielectric materials for high-frequency flexible printed circuit boards. These materials are essential for modern electronics, where miniaturization and high performance are critical .

Safety and Hazards

“2,4-Bis(trifluoromethyl)benzoyl chloride” is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is also combustible . When heated to decomposition, it emits acrid smoke and irritating fumes .

Mechanism of Action

Target of Action

It’s known that benzoyl chloride compounds often react with amines, alcohols, and other nucleophiles, suggesting that its targets could be biological molecules with these functional groups .

Mode of Action

2,4-Bis(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in acylation reactions. It can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively . This interaction results in the formation of new covalent bonds, altering the structure and potentially the function of the target molecule.

Biochemical Pathways

The downstream effects would depend on the specific targets and the nature of the modifications .

Pharmacokinetics

Its bioavailability would depend on factors such as its absorption rate and metabolic stability .

Result of Action

The molecular and cellular effects of 2,4-Bis(trifluoromethyl)benzoyl chloride’s action would depend on its specific targets and the nature of the modifications it induces. Given its reactivity, it could potentially alter the function of target molecules, leading to changes in cellular processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2,4-Bis(trifluoromethyl)benzoyl chloride. For instance, its reactivity might be enhanced in a basic environment due to the presence of more nucleophiles .

properties

IUPAC Name

2,4-bis(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF6O/c10-7(17)5-2-1-4(8(11,12)13)3-6(5)9(14,15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXHEDOCQVTEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371145
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)benzoyl chloride

CAS RN

53130-43-1
Record name 2,4-Bis(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53130-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 2
Reactant of Route 2
2,4-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 3
Reactant of Route 3
2,4-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 4
Reactant of Route 4
2,4-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 5
Reactant of Route 5
2,4-Bis(trifluoromethyl)benzoyl chloride
Reactant of Route 6
2,4-Bis(trifluoromethyl)benzoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.